Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 is a deuterated form of iso-butyl 4-hydroxybenzoate, which is commonly known as isobutylparaben. This compound is a stable isotope-labeled chemical, often used in various scientific research applications. The deuterium atoms replace the hydrogen atoms at specific positions in the molecule, making it useful for tracing and analytical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 can be synthesized through esterification of 4-hydroxybenzoic acid with iso-butyl alcohol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The deuterium atoms are introduced by using deuterated reagents or solvents.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure the incorporation of deuterium atoms. The product is then purified through distillation or recrystallization to achieve the desired purity and isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 involves its interaction with specific molecular targets. The deuterium atoms provide a unique signature that can be detected using mass spectrometry, allowing researchers to trace the compound’s pathway and interactions. The hydroxyl and ester groups play a crucial role in its reactivity and binding to target molecules.
Vergleich Mit ähnlichen Verbindungen
Iso-butyl 4-hydroxybenzoate-2,3,5,6-D4 is compared with other similar compounds such as:
Butyl 4-hydroxybenzoate: Similar structure but without deuterium labeling.
Methyl 4-hydroxybenzoate: A shorter alkyl chain and different reactivity.
Ethyl 4-hydroxybenzoate: Intermediate alkyl chain length and reactivity.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in tracing and analytical studies.
Eigenschaften
Molekularformel |
C11H14O3 |
---|---|
Molekulargewicht |
198.25 g/mol |
IUPAC-Name |
2-methylpropyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3/i3D,4D,5D,6D |
InChI-Schlüssel |
XPJVKCRENWUEJH-LNFUJOGGSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC(C)C)[2H])[2H])O)[2H] |
Kanonische SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.